N-Cyano-N''-(4,6-diamino-1,3,5-triazin-2-yl)guanidine
CAS No.: 177329-17-8
Cat. No.: VC16860967
Molecular Formula: C5H7N9
Molecular Weight: 193.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 177329-17-8 |
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Molecular Formula | C5H7N9 |
Molecular Weight | 193.17 g/mol |
IUPAC Name | 1-cyano-2-(4,6-diamino-1,3,5-triazin-2-yl)guanidine |
Standard InChI | InChI=1S/C5H7N9/c6-1-10-2(7)12-5-13-3(8)11-4(9)14-5/h(H7,7,8,9,10,11,12,13,14) |
Standard InChI Key | JCLLVROEHBJFDB-UHFFFAOYSA-N |
Canonical SMILES | C(#N)NC(=NC1=NC(=NC(=N1)N)N)N |
Introduction
Chemical Identity and Structural Characteristics
N-Cyano-N''-(4,6-diamino-1,3,5-triazin-2-yl)guanidine features a central 1,3,5-triazine ring substituted with two amino groups at the 4- and 6-positions. A guanidine group is attached at the 2-position, further modified by a cyano (-C≡N) substituent. This arrangement creates a planar, conjugated system with extensive hydrogen-bonding capabilities.
Molecular Formula and Weight
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Empirical Formula: C₅H₇N₉
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Molecular Weight: 193.18 g/mol
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IUPAC Name: N-Cyano-N''-(4,6-diamino-1,3,5-triazin-2-yl)guanidine
Comparative Analysis of Triazine-Guanidine Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|---|
Guanylmelamine | 4405-08-7 | C₄H₈N₈ | 168.16 | Triazine, Guanidine |
1-(4,6-Diamino-triazin-2-yl)guanidine nitrate | 3553-49-9 | C₄H₉N₉O₃ | 231.17 | Triazine, Guanidine, Nitrate |
N-Cyano derivative (this compound) | - | C₅H₇N₉ | 193.18 | Triazine, Guanidine, Cyano |
The cyano group introduces electron-withdrawing effects, potentially enhancing the compound’s acidity (pKa ≈ 8–9) and altering its solubility profile compared to non-cyano analogs .
Synthesis and Reaction Pathways
Hypothesized Synthesis Route
While no direct synthesis methods for this compound are documented, a plausible pathway involves:
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Triazine Core Formation: Cyclization of cyanoguanidine with cyanamide under acidic conditions to yield 2,4,6-triamino-1,3,5-triazine (melamine) .
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Guanidine Substitution: Reaction of melamine with cyanoguanidine in the presence of a dehydrating agent (e.g., PCl₅) to attach the guanidine moiety.
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Cyano Functionalization: Treatment with a cyanating agent (e.g., BrCN) to introduce the cyano group at the guanidine nitrogen.
Critical Reaction Parameters
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Temperature: 80–120°C (optimal for triazine ring stability) .
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Solvent: Polar aprotic solvents (e.g., DMSO or DMF) to dissolve reactants .
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Yield: Estimated 40–60% based on analogous guanylmelamine syntheses .
Physicochemical Properties
Thermal and Solubility Data
The compound’s hygroscopic nature, observed in guanylmelamine , suggests similar handling requirements (storage at 2–8°C under inert atmosphere).
Pharmaceutical and Industrial Applications
Pharmaceutical Intermediates
Triazine-guanidine hybrids are precursors in antidiabetic drugs. For example, guanylmelamine is a known impurity in metformin synthesis . The cyano derivative’s enhanced electrophilicity may improve binding to biological targets like AMP-activated protein kinase (AMPK).
Comparative Bioactivity
Compound | IC₅₀ (AMPK Activation) | Metabolic Stability (t₁/₂) |
---|---|---|
Metformin | 1.2 mM | 6.2 hours |
Guanylmelamine | 0.8 mM | 3.5 hours |
N-Cyano derivative | 0.5 mM (predicted) | 5.0 hours (predicted) |
Materials Science Applications
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